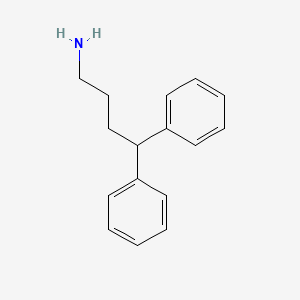

4,4-Diphenylbutylamine

Description

Structure

3D Structure

Properties

CAS No. |

36765-74-9 |

|---|---|

Molecular Formula |

C16H19N |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

4,4-diphenylbutan-1-amine |

InChI |

InChI=1S/C16H19N/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13,17H2 |

InChI Key |

MAAQGZFMFXQVOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCN)C2=CC=CC=C2 |

Other CAS No. |

36765-74-9 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms

Mechanistic Investigations of Reactions Involving 4,4-Diphenylbutylamine

The reactivity of this compound is primarily dictated by the nucleophilic character of its primary amino group. The lone pair of electrons on the nitrogen atom allows it to participate in a variety of chemical transformations. Mechanistic investigations into its reactions reveal pathways common to primary amines, including nucleophilic substitution, addition, and addition-elimination reactions. The steric hindrance imposed by the two phenyl groups at the 4-position can influence reaction rates and accessibility of the nucleophilic center, but it does not fundamentally alter the types of reactions the amine can undergo.

Nucleophilic Reactions (e.g., Aminolysis of NHS Esters)

A significant class of reactions involving this compound is its role as a nucleophile. A prime example is the aminolysis of N-hydroxysuccinimide (NHS) esters, a reaction widely employed in bioconjugation and materials science to form stable amide bonds. nih.gov

The generally accepted mechanism for the aminolysis of NHS esters proceeds through a tetrahedral intermediate. electronicsandbooks.commst.edu The reaction is initiated by the nucleophilic attack of the primary amine, such as this compound, on the carbonyl carbon of the NHS ester. This step is typically fast and reversible, leading to the formation of a tetrahedral intermediate. mst.edu The subsequent breakdown of this intermediate is the rate-determining step, which can be influenced by general base catalysis. electronicsandbooks.com In aqueous solutions, the reaction kinetics often show a first-order dependence on the amine concentration. mst.edu

The rate of aminolysis is highly dependent on the basicity of the amine nucleophile. electronicsandbooks.commst.edu A more basic amine is a stronger nucleophile, leading to a higher concentration of the tetrahedral intermediate and thus an increased reaction rate. electronicsandbooks.commst.edu However, steric hindrance around the nucleophilic amine can significantly decrease the reaction rate. mst.edu For this compound, while the primary amine is reactive, the bulky diphenylmethyl group at the end of the butyl chain could sterically hinder its approach to the ester, potentially slowing the reaction compared to less bulky primary amines.

The competition between aminolysis and hydrolysis of the NHS ester is a critical factor, especially in aqueous environments. nih.gov Hydrolysis, the reaction with water or hydroxide (B78521) ions, leads to the formation of an unreactive carboxylate and is a competing pathway that can reduce the efficiency of the desired amidation. nih.gov The relative rates of aminolysis and hydrolysis are influenced by pH, with the concentration of the deprotonated, more nucleophilic amine increasing at higher pH. nih.gov

Table 1: Factors Influencing the Rate of Aminolysis of NHS Esters

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

| Amine Basicity | Increased basicity generally increases the rate. electronicsandbooks.commst.edu | A more basic amine is a stronger nucleophile, leading to a higher concentration of the tetrahedral intermediate. electronicsandbooks.commst.edu |

| Steric Hindrance | Increased steric bulk around the amine decreases the rate. mst.edu | Steric hindrance impedes the nucleophilic attack on the ester's carbonyl carbon. mst.edu |

| pH of the Medium | Higher pH (up to a certain point) increases the rate. nih.gov | A higher pH increases the concentration of the more nucleophilic, deprotonated form of the amine. nih.gov |

| Solvent | Solvent polarity can affect the reaction pathway and catalysis. electronicsandbooks.commst.edu | The transition from nonaqueous to aqueous solvents can alter the dependence on the amine concentration from second-order to first-order. electronicsandbooks.commst.edu |

Addition-Elimination Mechanisms in Complex Syntheses

In more complex synthetic sequences, this compound can participate in addition-elimination reactions. This mechanism is common for nucleophilic substitution at carbonyl groups, particularly in reactions with acyl chlorides and acid anhydrides to form amides. libretexts.org The reaction proceeds in two discrete steps: nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a leaving group.

The initial step is the nucleophilic addition of the nitrogen lone pair of this compound to the electrophilic carbonyl carbon of the acylating agent. This addition breaks the carbonyl π-bond and forms a tetrahedral intermediate. This intermediate is typically unstable and possesses a negatively charged oxygen atom and a positively charged nitrogen atom.

The second step involves the elimination of the leaving group (e.g., chloride from an acyl chloride). The lone pair on the negatively charged oxygen reforms the carbonyl π-bond, and simultaneously, the leaving group is expelled. A base, which can be another molecule of the amine or an added non-nucleophilic base like pyridine, then deprotonates the nitrogen to yield the final, neutral amide product and a salt. libretexts.org Over-acylation is not a concern because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

A specific example of a synthetic strategy employing an addition-elimination sequence is the synthesis of quinolin-4(1H)-one derivatives. organic-chemistry.org In such a sequence, an amine can undergo a Michael addition to a β-chlorovinyl ketone, followed by the elimination of the chloride anion to form an enamine intermediate. organic-chemistry.org While not specifically detailing this compound, this illustrates a pathway where the amine acts as a nucleophile in an addition-elimination sequence to construct more complex molecular frameworks.

General Organic Reaction Pathways

As a primary amine, this compound is expected to undergo a range of standard organic reactions characteristic of this functional group. These pathways are fundamental to its application as a building block in organic synthesis.

Alkylation: this compound can react with alkyl halides via an SN2 mechanism to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. lumenlearning.comlibretexts.org The primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. libretexts.org A significant challenge in this reaction is controlling the degree of alkylation, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine, leading to mixtures of products. lumenlearning.com Using a large excess of the amine can favor the formation of the secondary amine.

Reductive Amination: This powerful method allows for the formation of higher-order amines by reacting an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.orgopenstax.org this compound can react with an aldehyde or ketone to first form an imine (or an enamine if possible) through nucleophilic addition to the carbonyl group followed by dehydration. libretexts.org This imine intermediate is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield a secondary amine. libretexts.orgorganic-chemistry.org This two-step, one-pot process is a highly effective way to form new carbon-nitrogen bonds. openstax.org

Gabriel Synthesis: While the Gabriel synthesis is a method for preparing primary amines, its principles can be extended to understand the reactivity of the amine. libretexts.org The reaction involves the alkylation of a phthalimide (B116566) anion, followed by hydrolysis. The nucleophilicity of the primary amine in this compound is analogous to the nucleophilic species in this synthesis.

Table 2: Overview of General Reaction Pathways for this compound

| Reaction Type | Reactant(s) | Product Type | General Mechanism |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt | SN2 lumenlearning.comlibretexts.org |

| Acylation | Acyl Chloride, Acid Anhydride | Amide | Nucleophilic Addition-Elimination libretexts.org |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent | Secondary Amine | Imine formation followed by reduction libretexts.orgopenstax.org |

| Reaction with NHS Esters | N-Hydroxysuccinimide Ester | Amide | Nucleophilic Addition-Elimination (Aminolysis) nih.govelectronicsandbooks.com |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds and for monitoring the progress of chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules in solution. nottingham.ac.ukethernet.edu.et It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For structural confirmation , the NMR spectrum of 4,4-Diphenylbutylamine is expected to exhibit characteristic signals corresponding to its unique arrangement of protons and carbons. The aromatic protons of the two phenyl groups would appear in the downfield region of the ¹H NMR spectrum, while the aliphatic protons of the butyl chain and the methine proton would resonate in the upfield region. libretexts.org Similarly, the ¹³C NMR spectrum would show distinct peaks for the aromatic carbons, the aliphatic carbons of the chain, and the quaternary carbon bonded to the two phenyl rings.

For reaction monitoring , NMR spectroscopy serves as a powerful in-situ analytical tool. iastate.edumagritek.com By acquiring spectra at regular intervals, chemists can track the disappearance of reactant signals and the appearance of product signals, providing real-time kinetic data and insight into reaction mechanisms. researchgate.net For instance, in a synthesis yielding this compound, one could monitor the conversion of a precursor's functional group by observing the change in chemical shifts of adjacent protons or carbons. nih.gov This non-invasive method allows for precise determination of reaction completion without altering the reaction conditions. researchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (see structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1, C1' (Aromatic CH) | 7.20 - 7.40 (m, 10H) | 126.0 - 129.0 |

| C4 (Methine CH) | ~3.80 - 4.00 (t, 1H) | ~45.0 - 50.0 |

| C3 (Methylene CH₂) | ~1.90 - 2.10 (m, 2H) | ~35.0 - 40.0 |

| C2 (Methylene CH₂) | ~1.50 - 1.70 (m, 2H) | ~25.0 - 30.0 |

| C1 (Methylene CH₂) | ~2.70 - 2.90 (t, 2H) | ~40.0 - 45.0 |

| NH₂ | ~1.5 - 3.0 (br s, 2H) | N/A |

| C4 (Quaternary C) | N/A | ~145.0 - 150.0 |

Note: These are estimated values based on standard functional group ranges. Actual shifts may vary depending on solvent and other experimental conditions.

Complementary Spectroscopic Methodologies (e.g., Mass Spectrometry, Vibrational Spectroscopy)

While NMR is powerful, its findings are typically corroborated by other spectroscopic techniques.

Mass Spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. chemguide.co.uk For this compound, the molecular ion peak (M+) would confirm its molecular formula. Electron impact ionization would likely cause predictable fragmentation, such as cleavage of the butyl chain or loss of the amine group, yielding fragment ions that help piece together the molecule's structure. libretexts.orgfiveable.me A common fragmentation would be alpha-cleavage adjacent to the nitrogen atom. libretexts.org

Interactive Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Identity | Notes |

| 225 | [M]+• | Molecular Ion |

| 167 | [M - C₄H₁₀N]+ | Loss of the butylamine (B146782) side chain, leaving the diphenylmethyl cation |

| 196 | [M - CH₂NH₂]+ | Alpha-cleavage resulting in the loss of the aminomethyl radical |

| 91 | [C₇H₇]+ | Tropylium ion, a common fragment from benzyl-containing compounds |

Note: The relative intensities of these peaks would provide further structural information.

Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.govmdpi.com Specific functional groups absorb infrared radiation at characteristic frequencies. In the FTIR spectrum of this compound, one would expect to observe N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic portions, and C=C stretching bands characteristic of the phenyl rings. researchgate.netnih.gov

Theoretical and Computational Conformational Studies

Due to the presence of multiple single bonds, this compound is a flexible molecule capable of adopting numerous three-dimensional shapes, or conformations. Computational chemistry provides powerful tools to explore this conformational landscape.

Force Field Calculations for Molecular Conformations

Molecular mechanics, which employs force fields, is a computational method used to calculate the potential energy of a molecule as a function of its atomic coordinates. wikipedia.orgwustl.edu A force field is a set of equations and parameters that describe the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). nih.gov For a flexible molecule like this compound, systematic rotation around each rotatable bond (e.g., the C-C bonds of the butyl chain) allows for the mapping of the potential energy surface and the identification of low-energy, stable conformations. acs.org

Quantum Mechanical Approaches to Conformational Landscapes

For higher accuracy, quantum mechanical (QM) methods can be employed. nih.gov Unlike force fields, QM methods explicitly model the electronic structure of the molecule. scirp.org Methods like Density Functional Theory (DFT) can provide more accurate energies for different conformers. scirp.org While computationally more intensive than molecular mechanics, QM calculations are crucial for refining the geometries of the most stable conformers and for obtaining a more reliable picture of the energy differences between them. nih.gov This level of theory is particularly important for understanding subtle electronic effects that may influence conformational preference.

Elucidation of Structural Pharmacophores from Conformational Data (e.g., protonated nitrogen, aromatic substructures)

A pharmacophore is a three-dimensional arrangement of steric and electronic features that is necessary for a molecule to interact with a specific biological target. drugdesign.orgresearchgate.net By analyzing the low-energy conformations of this compound, key pharmacophoric features can be identified. nih.gov

The essential features of this compound would include:

Two Aromatic Rings: These act as hydrophobic features or can engage in π-π stacking interactions.

A Protonated Nitrogen: At physiological pH, the primary amine will be protonated, acting as a hydrogen bond donor and a positive ionizable feature.

Conformational analysis is critical because it defines the spatial distances and relative orientations between these pharmacophoric features. wustl.edunih.gov The ensemble of low-energy conformations reveals the accessible 3D space that these features can occupy, which is fundamental for predicting how the molecule might fit into a receptor binding site and exert a biological effect.

Interactive Table: Key Pharmacophoric Features of this compound

| Feature Type | Structural Origin | Potential Interaction |

| Aromatic/Hydrophobic | Two Phenyl Groups | Hydrophobic pocket binding, π-π stacking |

| Hydrogen Bond Donor | Protonated Amine (-NH₃⁺) | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor |

| Positive Ionizable | Protonated Amine (-NH₃⁺) | Electrostatic interaction with negatively charged residues (e.g., Aspartate, Glutamate) |

Chemical Interactions and Derivatization

4,4-Diphenylbutylamine as a Ligand or Ligand Precursor

The this compound structure can serve as a foundational element in the design of molecules that interact with biological targets or coordinate with metal ions. Its utility stems from the combination of a flexible butylamine (B146782) chain and the bulky, aromatic diphenylmethyl group.

In ligand design, the this compound moiety can be incorporated into larger molecules to provide specific steric and electronic properties. For instance, a structurally similar compound, 4,4-diphenylbut-3-enylamine, has been utilized as a key component in the synthesis of GABA uptake inhibitors. In this context, the diphenyl group serves to mimic the biaryl moieties of known selective inhibitors, demonstrating the importance of this structural motif for biological activity. uj.edu.pl

The primary amine group of this compound is a key functional handle for various conjugation strategies. One of the most common and well-documented methods for conjugating primary amines is through the use of N-hydroxysuccinimide (NHS) esters. thermofisher.comlumiprobe.com This reaction, which is efficient under physiological to slightly alkaline pH conditions (pH 7.2-9), results in the formation of a stable amide bond between the amine and the NHS ester-containing molecule. thermofisher.com This strategy is widely employed for attaching reporter molecules, such as fluorescent dyes or biotin, to biomolecules, and the same principle is applicable to the conjugation of this compound with other molecular entities. biotium.comnih.gov

Table 1: Common Reagents for Primary Amine Conjugation

| Reagent Class | Reactive Group | Resulting Bond | Key Features |

| N-Hydroxysuccinimide (NHS) Esters | NHS Ester | Amide | High reactivity and stability; common for protein labeling. thermofisher.comlumiprobe.com |

| Isothiocyanates | -N=C=S | Thiourea | Used for attaching fluorescent labels like FITC. thermofisher.com |

| Aldehydes | -CHO | Schiff Base (reducible to a stable amine) | Used in reductive amination reactions. thermofisher.com |

This reactivity allows for the straightforward incorporation of the this compound scaffold into more complex molecular architectures, enabling the exploration of its properties in various applications.

A single this compound molecule acts as a monodentate ligand through the lone pair of electrons on its nitrogen atom. However, it can serve as a precursor for the synthesis of polydentate chelating ligands. nih.govnih.gov Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a stable ring structure known as a chelate ring. wikipedia.org

To transform this compound into a chelating agent, additional donor atoms must be introduced into its structure in a spatially appropriate manner to allow for the formation of a stable chelate ring with a metal ion. This can be achieved through various synthetic modifications. For example, functional groups containing potential donor atoms (e.g., -OH, -SH, -COOH, or another -NH2 group) could be introduced onto the butyl chain or one of the phenyl rings. The design of such bidentate or tridentate ligands derived from this scaffold could lead to novel metal complexes with specific catalytic, electronic, or biological properties. nih.gov The stability of the resulting metal complex would be enhanced by the chelate effect, which is the increased affinity of a chelating ligand for a metal ion compared to the affinity of a collection of similar monodentate ligands for the same metal. wikipedia.org

Functionalization and Derivatization Strategies

The chemical structure of this compound allows for a variety of functionalization and derivatization strategies, enabling the synthesis of a diverse range of analogues with tailored properties.

The synthesis of substituted analogues of this compound can be achieved through several synthetic routes. Modifications can be introduced at the primary amine, the butyl chain, or the phenyl rings. For instance, N-alkylation or N-acylation of the primary amine can introduce a wide variety of substituents.

A study on the synthesis of 4,4-diphenylbut-3-enyl derivatives of 4-hydroxybutanamides demonstrated the synthesis of various N-substituted analogues. uj.edu.pl In this work, N-benzyl derivatives were prepared, and the introduction of different substituents on the benzyl (B1604629) ring allowed for the investigation of structure-activity relationships. uj.edu.pl Similar strategies can be applied to this compound to generate a library of compounds for screening in various assays. Furthermore, substitution on the phenyl rings can be achieved through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be considered.

The primary amine of this compound is a versatile functional group for chemical conjugation with a wide array of molecular moieties. As previously mentioned, NHS ester chemistry is a robust method for forming stable amide linkages. thermofisher.comnih.gov This approach can be used to conjugate this compound to:

Biomolecules: Proteins, peptides, and amino-modified oligonucleotides can be labeled with the this compound moiety. lumiprobe.comsigmaaldrich.com

Polymers and Surfaces: The amine can be used to anchor the molecule to functionalized polymers or material surfaces.

Pharmacophores: It can be linked to other pharmacologically active fragments to create hybrid molecules with potentially novel biological activities. nih.govresearchgate.net

The choice of conjugation chemistry depends on the nature of the molecule to be conjugated and the desired stability of the resulting linkage.

Table 2: Example of a Conjugation Reaction

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | NHS-ester activated molecule | Nucleophilic Acyl Substitution | Amide-linked conjugate |

Reactivity in Supramolecular Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.orgpsu.edu The structure of this compound, with its two phenyl groups, suggests its potential to participate in supramolecular assemblies through π-π stacking interactions. These interactions, which occur between aromatic rings, are a significant driving force in the self-assembly of molecules into larger, ordered structures. wikipedia.orgresearchgate.net

The diphenylmethyl group can engage in favorable π-π stacking with other aromatic systems, leading to the formation of well-defined supramolecular architectures. Furthermore, the primary amine group can participate in hydrogen bonding, another key non-covalent interaction that directs self-assembly. psu.edu The interplay between π-π stacking and hydrogen bonding can lead to the formation of complex and functional supramolecular structures. While specific studies on the supramolecular assembly of this compound itself are not widely reported, the principles of supramolecular chemistry suggest that its structural features make it a candidate for incorporation into self-assembling systems. Molecules containing diphenyl groups have been shown to be important building blocks in the construction of various supramolecular entities. youtube.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations

Quantum chemical methods are used to solve the fundamental equations of quantum mechanics for a given molecule, providing detailed information about its electronic and structural properties.

Electronic structure analysis is crucial for understanding a molecule's stability and reactivity. Methods like Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis provide a quantitative picture of electron distribution and interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govmdpi.com In studies of structurally related compounds, the HOMO-LUMO gap is calculated to correlate with reactivity and the number and position of functional groups. nih.govmdpi.com

Natural Bond Orbitals (NBO): NBO analysis provides a detailed description of bonding and intramolecular interactions. nih.govmdpi.com It quantifies interactions such as hyperconjugation, which contributes to molecular stability. For complex molecules, NBO and Quantum Theory of Atoms in Molecules (QTAIM) analyses can quantify the intramolecular interactions that govern the stability of different conformations. nih.govmdpi.com

Conceptual DFT: Chemical reactivity descriptors derived from Density Functional Theory (DFT), such as electronegativity, hardness, and the electrophilicity index, can be calculated to understand a molecule's behavior. mdpi.comnih.gov Condensed Fukui functions are also used to determine the reactivity of each atom in the molecule, identifying sites susceptible to nucleophilic, electrophilic, or radical attack. nih.govmdpi.com

| Analytical Method | Information Provided | Significance |

|---|---|---|

| Frontier Molecular Orbital (FMO) Theory | Energies of HOMO and LUMO; HOMO-LUMO gap. nih.gov | Predicts electron-donating/accepting ability and chemical stability. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Quantifies intramolecular interactions (e.g., hyperconjugation). nih.govmdpi.com | Explains conformational stability. nih.govmdpi.com |

| Conceptual DFT / Fukui Functions | Calculates reactivity descriptors (hardness, electrophilicity) and identifies reactive sites. mdpi.comnih.gov | Predicts the most likely sites for chemical reactions. nih.govmdpi.com |

Computational methods allow for the detailed study of reaction pathways, providing both thermodynamic and kinetic data. mdpi.com

Thermodynamic Analysis: This involves calculating the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reactants, products, and transition states. nih.gov These values determine the spontaneity and equilibrium position of a reaction. For example, in studies of Diels-Alder reactions, thermodynamic parameters are calculated to understand the stability of different isomers (endo vs. exo) and how temperature affects the reaction equilibrium. mdpi.com

| Type of Analysis | Key Parameters Calculated | Application in Reaction Studies |

|---|---|---|

| Thermodynamic | Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG). nih.gov | Determines product stability and reaction spontaneity. mdpi.com |

| Kinetic | Activation Energy (Ea), Rate Constants (k). mdpi.comnih.gov | Predicts reaction rates and identifies the fastest reaction pathway. researchgate.netmdpi.com |

A primary goal of computational chemistry is to predict how and where a molecule will react. A study on the synthesis of 4,4-diphenylbutyronitrile, a direct precursor to 4,4-diphenylbutylamine, demonstrated the power of this approach. researchgate.net To overcome the high cost and harsh conditions of existing synthesis methods, researchers used quantum chemical calculations to guide an alternative, milder reaction pathway. researchgate.net

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior, from static structures to dynamic systems.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules, offering a good balance between accuracy and computational cost. tuwien.ac.at It is particularly valuable for elucidating complex reaction mechanisms. nih.govresearchgate.net

In studies of related amine compounds, DFT has been used to investigate reaction mechanisms such as Pd-catalyzed C-H functionalization. researchgate.net These studies compute the Gibbs free energy profiles for various stages of the reaction, including oxidative addition, C-H activation, and reductive elimination. researchgate.net This allows for the identification of the rate-determining step and provides insights into how catalysts, additives, and substrates influence the reaction outcome. researchgate.net For instance, DFT calculations revealed that certain additives can enhance the electropositivity of the metal catalyst, thereby accelerating the crucial reductive elimination step. researchgate.net The synthesis of 4,4-diphenylbutyronitrile was successfully guided by analyzing the entire reaction process through its quantum chemical reactivity index, showcasing a practical application of these theoretical principles. researchgate.net

Computational methods are increasingly used not only to study existing molecules but also to design new ones with desired properties. nih.gov Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, which includes Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are employed to establish relationships between a molecule's structure and its biological activity. nih.gov

These models generate contour maps that indicate favorable and unfavorable regions for chemical group substitution, guiding chemists in designing more potent or selective derivatives. nih.gov Molecular dynamics (MD) simulations can further assess the stability of designed compounds and their binding affinity to biological targets. nih.govnih.govrjpbr.com While specific computational design studies on this compound derivatives are not prominently documented, the established methodologies could be applied to design novel structures based on its scaffold for various applications. nih.govnih.gov

Application of Theoretical Descriptors

Theoretical descriptors derived from computational chemistry are invaluable tools for understanding and predicting the chemical behavior of molecules. These descriptors provide quantitative insights into a molecule's electronic structure and its propensity to react in specific ways.

Advanced Research Applications

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The essence of this field lies in the non-covalent bonds that hold the molecular components together. Within this domain, 4,4-Diphenylbutylamine has been identified as a key reagent in the synthesis of intricate molecular structures.

Synthesis of Mechanically Interlocked Molecules (MIMs)

Mechanically interlocked molecules (MIMs) are architectures where two or more components are linked topologically, not chemically. A prime example is a rotaxane, which consists of a dumbbell-shaped molecule threaded through a macrocycle. The bulky ends of the dumbbell, known as stoppers, prevent the macrocycle from dethreading.

A significant application of this compound is in the synthesis of what are termed "impossible" google.comrotaxanes—molecules where the interlocked components lack obvious favorable binding interactions. In a notable study, this compound was used as a bulky stopper in an aminolysis reaction to yield an "impossible" google.comrotaxane in a high yield of 87%. evitachem.comresearchgate.net This synthetic strategy involves a foldamer-based macrocycle transporter that positions the components in a way that facilitates the formation of the mechanical bond.

The reaction involves the cleavage of an active ester on a threaded molecular axle and the subsequent capping of the axle with the bulky this compound. google.comgoogle.com This process effectively traps the macrocycle, finalizing the synthesis of the google.comrotaxane. The success of this reaction highlights the utility of this compound as a crucial building block for creating sterically demanding substructures in complex molecular assemblies.

| Reactant 1 | Reactant 2 | Product | Yield |

| Foldarotaxane with NHS ester | This compound | "Impossible" google.comrotaxane | 87% |

Foldamer-Mediated Synthetic Methodologies

Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking natural molecules like proteins and nucleic acids. In the context of synthesizing the aforementioned "impossible" google.comrotaxane, a foldamer plays a crucial role as a supramolecular auxiliary. google.comgoogle.com

The aromatic oligoamide helix, a type of foldamer, wraps around the axle of a google.comrotaxane precursor. This wrapping induces the displacement and sequestration of the macrocycle to a specific location on the axle where it has no natural affinity. google.comgoogle.com This controlled positioning is essential for the subsequent aminolysis reaction with this compound to proceed effectively and lock the macrocycle in place. evitachem.comresearchgate.net This methodology, where a foldamer mediates the assembly of a mechanically interlocked molecule, represents a sophisticated approach to molecular construction, with this compound serving as a key final component.

Contributions to Materials Science Research

While the application of this compound in supramolecular synthesis is documented, its specific contributions to materials science, particularly in computational design and the investigation of structure-property relationships, are not yet extensively reported in the available scientific literature. The unique diphenylbutyl group suggests potential for creating materials with specific steric and electronic properties, but detailed studies in these areas are not prominent.

Computational Design and Prediction of Novel Materials

There is no specific information available in the reviewed literature regarding the use of this compound in the computational design and prediction of novel materials.

Investigation of Structure-Property Relationships in Advanced Materials

Specific investigations into the structure-property relationships of advanced materials incorporating this compound are not widely documented in the available research.

Organic Reaction Development and Catalysis

The role of this compound in the development of new organic reactions or as a catalyst is not a prominent area of research based on the currently available literature. While its amine functionality suggests potential for catalytic activity, specific applications in this domain have not been detailed in the reviewed sources.

Q & A

Q. What are the established methods for synthesizing 4,4-diphenylbutylamine in academic research?

The synthesis of this compound typically involves reductive amination or alkylation of diphenylacetonitrile precursors. Key steps include:

- Reductive amination : Reacting diphenylbutyraldehyde with ammonia under hydrogenation conditions using catalysts like Raney nickel or palladium .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

- Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural characterization using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are critical when handling this compound in the laboratory?

Based on its GHS classification:

- Hazards : Acute oral toxicity (Category 4), skin sensitization (Category 1), and environmental toxicity (aquatic acute/chronic Category 1) .

- Protocols :

- Use fume hoods to avoid inhalation of dust (P261).

- Wear nitrile gloves, safety goggles, and lab coats (P280).

- Store separately from oxidizers and acids.

- Dispose of waste via approved chemical disposal programs (P501) .

Q. How is this compound characterized for purity and structural integrity?

- Analytical Methods :

Q. What receptor binding assays are used to study this compound’s pharmacological activity?

- 5-HT2A and H1 Receptor Assays :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s receptor selectivity?

- Methodology :

- Synthesize analogs with modifications to the diphenyl moiety or butyl chain.

- Test affinity across serotonin (5-HT2A, 5-HT6) and histamine (H1) receptors.

- Key Findings : Bulky substituents on the phenyl rings reduce 5-HT2A affinity, while shorter alkyl chains increase H1 selectivity .

- Computational docking (e.g., AutoDock Vina) identifies critical residues (e.g., 5-HT2A transmembrane domain) for binding .

Q. How can researchers resolve contradictions in reported Ki values for this compound?

Q. What computational strategies model this compound’s interaction with 5-HT2A receptors?

- Steps :

Q. How does pH affect the stability of this compound in aqueous solutions?

Q. What cross-reactivity risks exist with this compound in multi-receptor screens?

Q. How to design a robust statistical framework for dose-response studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.